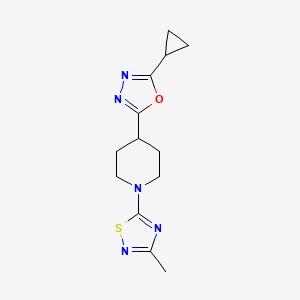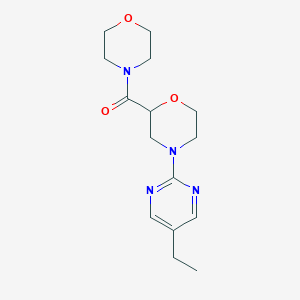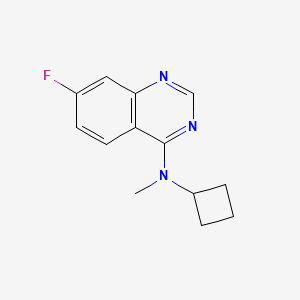
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Oxadiazole Ring: Starting with a cyclopropyl carboxylic acid derivative, the oxadiazole ring can be formed through cyclization reactions involving hydrazine and carbonyl compounds under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and appropriate aldehydes or ketones under oxidative conditions.
Coupling with Piperidine: The final step involves coupling the oxadiazole and thiadiazole intermediates with a piperidine derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the oxadiazole and thiadiazole rings.
Substitution: The piperidine ring may undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Antimicrobial Agents: The compound’s unique structure might exhibit antimicrobial properties.
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine would depend on its specific application. For example, in a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
Uniqueness
The presence of the cyclopropyl group in 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine distinguishes it from similar compounds, potentially imparting unique steric and electronic properties that could influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H17N5OS |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H17N5OS/c1-8-14-13(20-17-8)18-6-4-10(5-7-18)12-16-15-11(19-12)9-2-3-9/h9-10H,2-7H2,1H3 |
InChI Key |
NWHKUZQUAHHMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232912.png)
![4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12232918.png)
![2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B12232930.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine](/img/structure/B12232935.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B12232939.png)



![Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B12232961.png)

![1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12232973.png)
![7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12232979.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232987.png)
![4,4,4-trifluoro-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B12232989.png)
